Sulfaphenazole-d4
Description
Contextualizing Deuterated Analogs in Advanced Analytical Chemistry
In the landscape of modern analytical chemistry, precision and accuracy are of utmost importance. Deuterated internal standards, like Sulfaphenazole-d4, are crucial tools for achieving reliable and reproducible results, particularly in mass spectrometry-based analyses. clearsynth.com The use of stable isotope-labeled compounds, where hydrogen is replaced by its heavier, non-radioactive isotope deuterium (B1214612), has become a cornerstone of quantitative bioanalysis. scispace.comaptochem.com
The key advantage of using a deuterated analog as an internal standard is its chemical near-identity to the unlabeled analyte of interest. aptochem.com This means that during sample preparation, chromatography, and ionization in the mass spectrometer, the deuterated standard behaves almost identically to the non-deuterated compound. aptochem.com However, due to the mass difference imparted by the deuterium atoms, the two compounds can be clearly distinguished by the mass spectrometer. clearsynth.com This allows for precise correction of variations that can occur during the analytical process, such as extraction losses, matrix effects (where other components in a complex sample interfere with the signal of the analyte), and fluctuations in instrument response. clearsynth.comtexilajournal.com The use of deuterated standards significantly enhances the robustness and reliability of quantitative methods. clearsynth.com
Overview of this compound as a Research Tool and Its Significance
This compound's primary role as a research tool stems from its use as an internal standard in quantitative bioanalytical methods. Given that its unlabeled counterpart, sulfaphenazole (B1682705), is a potent and selective inhibitor of the CYP2C9 enzyme, this compound is invaluable for studies investigating the metabolism of drugs that are substrates of this enzyme. scbt.commedchemexpress.comjddtonline.info
The significance of this compound extends to several areas of research:
Drug Metabolism and Pharmacokinetic (DMPK) Studies: In the development of new drugs, it is crucial to understand how they are metabolized by the body. Many drugs are processed by cytochrome P450 enzymes, with CYP2C9 being particularly important. researchgate.netdrugbank.com Research studies use sulfaphenazole as a chemical inhibitor to probe the involvement of CYP2C9 in the metabolism of a new drug candidate. jddtonline.infoiu.edu In these experiments, accurate quantification of sulfaphenazole is essential, and this compound serves as the ideal internal standard for LC-MS based assays to ensure the reliability of the results.
Enzyme Inhibition Assays: this compound is used to create precise and accurate analytical methods to determine the concentration of sulfaphenazole in enzyme inhibition assays. jddtonline.info These assays are fundamental in characterizing the inhibitory potential of new chemical entities and understanding potential drug-drug interactions.
Food Safety and Contaminant Analysis: Analytical methods using stable-isotope labeled standards, including derivatives of sulfonamides, have been developed for the simultaneous determination of various chemical contaminants, such as veterinary drug residues in food products like eggs, chicken, and milk. iaea.org This ensures food safety and compliance with regulatory standards.
The use of this compound allows researchers to conduct these studies with a high degree of confidence in the quantitative data, ultimately contributing to the development of safer and more effective medicines and ensuring the safety of the food supply.
Properties
Molecular Formula |
C₁₅H₁₀D₄N₄O₂S |
|---|---|
Molecular Weight |
318.39 |
Synonyms |
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide-d4; N1-(1-Phenylpyrazol-5-yl)sulfanilamidopyrazole-d4; 2-Phenyl-3-sulfanilamidopyrazole-d4; 3-(p-Aminobenzenesulfonamido)-2-phenylpyrazole-d4; 5-Sulfanilamido-1-phenylpyrazole-d4; Depocid-d4; Dep |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Sulfaphenazole D4
Deuterium (B1214612) Labeling Methodologies for Sulfaphenazole (B1682705)
The synthesis of Sulfaphenazole-d4 involves the strategic replacement of four hydrogen atoms with deuterium atoms on the aniline (B41778) ring of the sulfaphenazole molecule. nih.gov While specific proprietary synthesis methods are not always detailed in publicly available literature, general principles of deuterium labeling can be applied. A common strategy involves using a deuterated starting material or a deuterating agent during the synthesis process.
For instance, the synthesis could start with a deuterated aniline derivative, which is then taken through the standard synthetic route for sulfaphenazole. This typically involves reaction with a sulfonyl chloride derivative followed by coupling with a phenylpyrazole component. research-solution.com Alternatively, methods involving direct hydrogen-deuterium exchange on the sulfaphenazole molecule under specific catalytic conditions with a deuterium source like D2O and a catalyst could be employed, although this might offer less control over the specific sites of deuteration. researchgate.net The goal is to achieve high isotopic purity, meaning the vast majority of the molecules are the desired d4 variant. lgcstandards.com
Analytical Confirmation of Deuterium Incorporation and Purity
Mass Spectrometric Techniques for Isotopic Purity Verification
Mass spectrometry (MS) is a primary tool for verifying the isotopic purity of this compound. By analyzing the mass-to-charge ratio of the ionized molecule, the increase in molecular weight due to the four deuterium atoms can be precisely measured. The molecular weight of unlabeled sulfaphenazole is approximately 314.4 g/mol , while this compound has a molecular weight of about 318.4 g/mol . nih.govnih.gov
High-resolution mass spectrometry (HRMS) can provide even more precise mass data, confirming the elemental composition and the number of deuterium atoms incorporated. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can help to further confirm the location of the deuterium labels. nih.gov A certificate of analysis for a commercial batch of this compound reported an isotopic purity of over 95%, with the d4 species being the most abundant at 96.99%. lgcstandards.com
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C15H10D4N4O2S | lgcstandards.comlgcstandards.com |
| Molecular Weight | 318.39 g/mol | lgcstandards.comachemtek.com |
| Monoisotopic Mass | 318.10885386 Da | nih.gov |
| Isotopic Purity | >95% | lgcstandards.com |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the exact location of the deuterium atoms within the sulfaphenazole molecule. Since deuterium has a different nuclear spin and resonance frequency compared to protium (B1232500) (the most common isotope of hydrogen), ¹H NMR spectra of this compound will show the absence of signals corresponding to the protons that have been replaced by deuterium on the aniline ring. escholarship.org
Furthermore, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium signals, providing definitive proof of their presence and chemical environment. The chemical shifts in the ²H NMR spectrum will correspond to the positions of the deuterium atoms on the aromatic ring. Certificates of analysis for commercially available this compound confirm that the structure conforms to the expected deuteration pattern based on NMR data. lgcstandards.com
Assessment of Isotopic and Chemical Stability in Research Applications
For this compound to be a reliable internal standard in quantitative bioanalysis or a tracer in metabolic studies, both its isotopic and chemical stability must be well-established.
Isotopic stability refers to the resistance of the deuterium atoms to exchange with protons from the surrounding environment (e.g., solvents or biological matrices). The C-D bonds on the aromatic ring of this compound are generally stable under typical physiological and analytical conditions. However, extreme pH or temperature conditions could potentially lead to back-exchange, which would compromise the integrity of the labeled compound. mdpi.com
Chemical stability pertains to the molecule's resistance to degradation. Sulfaphenazole itself is a stable compound, and the introduction of deuterium is not expected to significantly alter its chemical stability. scbt.com However, like many pharmaceuticals, it can be subject to metabolism in biological systems, primarily through the action of cytochrome P450 enzymes. researchgate.netnih.gov The deuteration at the aniline ring is not at a primary site of metabolism, which helps maintain its structural integrity when used as an internal standard. sci-hub.box Long-term storage conditions are typically at -20°C to ensure stability. lgcstandards.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Sulfaphenazole |
| This compound |
| Aniline |
| Deuterium |
Advanced Bioanalytical and Environmental Method Development Utilizing Sulfaphenazole D4
Implementation of Sulfaphenazole-d4 as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Development of Calibration Models with Deuterated Analogs (e.g., Matrix-Matched Calibration)
In quantitative mass spectrometry, the 'matrix effect'—the suppression or enhancement of analyte signal by co-eluting compounds from the sample matrix—is a significant challenge. The use of a deuterated internal standard like this compound is a highly effective strategy to counteract these effects. Since the deuterated standard is chemically identical to the analyte, it experiences similar matrix effects and variations during sample processing and analysis. scispace.comcerilliant.com
Matrix-matched calibration is a widely adopted technique to further mitigate matrix effects. iaea.orgrestek.com This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. restek.com By doing so, the calibration curve more accurately reflects the analytical behavior of the target analyte in the actual sample environment.
When this compound is used, a fixed concentration is added to all calibration standards and unknown samples. The calibration curve is then constructed by plotting the ratio of the analyte (Sulfaphenazole) peak area to the internal standard (this compound) peak area against the concentration of the analyte. This ratioing technique effectively normalizes for any signal fluctuations, leading to more accurate and precise quantification. chromatographyonline.com
Research has demonstrated the superiority of using stable isotope-labeled internal standards in combination with matrix-matched calibration. For instance, in the analysis of various drugs in biological fluids, methods employing deuterated internal standards showed significantly better precision and accuracy compared to those using structural analogs. scispace.com The use of matrix-matched calibration for the analysis of sulfonamides in meat, using sulfamethoxazole-d4 (B561764) as an internal standard, resulted in a validated method with high accuracy and precision. rsc.org
Table 1: Illustrative Comparison of Calibration Approaches
| Calibration Method | Key Feature | Advantage | Limitation |
| External Standard | Standards prepared in a clean solvent. | Simple to prepare. | Highly susceptible to matrix effects, leading to inaccurate results. |
| Internal Standard (Analog) | A structurally similar but different compound is added. | Compensates for some variability. | May not co-elute or ionize identically to the analyte, leading to incomplete correction of matrix effects. scispace.com |
| Matrix-Matched | Standards prepared in a blank matrix extract. restek.com | Significantly reduces matrix effects. iaea.orgrestek.com | Requires a representative blank matrix, which may not always be available. lcms.cz |
| Matrix-Matched with Deuterated Internal Standard (e.g., this compound) | Combines the strengths of both approaches. | Provides the most accurate and precise quantification by correcting for both matrix effects and procedural variations. scispace.com | Can be more costly due to the synthesis of labeled standards. cerilliant.com |
Sample Preparation Techniques for Complex Biological and Environmental Samples
The effective extraction and clean-up of analytes from complex matrices like blood, milk, and environmental water are critical for reliable analysis. This compound is incorporated at the beginning of the sample preparation process to track the analyte of interest, sulfaphenazole (B1682705), through each step.
Solid-Phase Extraction (SPE) Protocols for this compound Containing Samples
Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from liquid samples. The choice of sorbent material is crucial for achieving high recovery of sulfonamides. For sulfonamide analysis, polymeric reversed-phase sorbents like Oasis HLB are often favored due to their ability to retain a broad range of compounds. nih.goveuropa.eu
A typical SPE protocol for water samples involves the following steps:
Sample Pre-treatment: The water sample is acidified (e.g., to pH 3) and a chelating agent like EDTA is often added to improve the extraction efficiency of sulfonamides. europa.eu this compound is added at this stage.
Cartridge Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by acidified water. europa.eu
Sample Loading: The pre-treated sample is passed through the cartridge.
Washing: The cartridge is washed to remove interfering substances.
Elution: The retained analytes, including sulfaphenazole and this compound, are eluted with a suitable solvent, often methanol or acetonitrile (B52724). nih.goveuropa.eu
Reconstitution: The eluate is evaporated and reconstituted in a smaller volume of mobile phase for LC-MS/MS analysis. europa.eu
Studies have shown that automated SPE methods can provide high-throughput analysis of sulfonamides in environmental water with good recoveries (79-118%) and low detection limits (0.01–0.05 ng/L). nih.gov
Table 2: Example SPE Parameters for Sulfonamide Analysis in Water
| Parameter | Condition | Reference |
| SPE Sorbent | Polymeric (e.g., Oasis HLB) | nih.goveuropa.eu |
| Sample pH | ~3.0 | europa.eu |
| Elution Solvent | Methanol | nih.goveuropa.eu |
| Internal Standard | Isotope-labeled sulfonamides | nih.gov |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction is a classic sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. For the analysis of sulfonamides in biological matrices like milk, LLE can be a rapid and cost-effective method. acgpubs.org
A common LLE procedure for sulfonamides in milk involves:
Spiking: The milk sample is spiked with a solution of deuterated internal standards, including this compound.
Extraction and Deproteination: Acetonitrile or a mixture of acetonitrile and ethyl acetate (B1210297) is added to the milk sample. This simultaneously extracts the sulfonamides and precipitates the milk proteins. acgpubs.org
Centrifugation: The sample is centrifuged to separate the supernatant containing the analytes from the precipitated proteins.
Clean-up: The supernatant is often subjected to a further clean-up step, such as a back-extraction with n-hexane, to remove lipids. acgpubs.org
Evaporation and Reconstitution: The final extract is evaporated to dryness and redissolved in the mobile phase for analysis.
This approach has been shown to yield high recoveries (91%-114%) for a range of sulfonamides in milk. acgpubs.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach Adaptations
The QuEChERS method has become increasingly popular for the analysis of multiple residues in complex food and environmental matrices due to its simplicity and efficiency. nih.govmdpi.com While originally developed for pesticide analysis, it has been successfully adapted for the determination of veterinary drugs, including sulfonamides. jfda-online.comnih.gov
A modified QuEChERS protocol for sulfonamides in fish or pastry samples might include:
Homogenization and Spiking: The sample is homogenized and spiked with the internal standard, this compound.
Extraction: Acetonitrile is added to the sample, followed by a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation. nih.govjfda-online.com
Dispersive SPE (d-SPE) Clean-up: An aliquot of the acetonitrile extract is mixed with a sorbent material, such as C18 or PSA (primary secondary amine), to remove interfering matrix components like fats and pigments. nih.govnih.gov
Centrifugation and Analysis: The mixture is centrifuged, and the supernatant is collected for LC-MS/MS analysis.
The QuEChERS approach has demonstrated good recoveries (typically 70-110%) and precision for the analysis of a wide range of sulfonamides in various matrices. nih.govjfda-online.com
Table 3: Common Sorbents Used in QuEChERS d-SPE for Sulfonamide Analysis
| Sorbent | Target Interferences | Matrix Examples |
| C18 | Non-polar compounds (e.g., fats) | Fish, Meat, Pastries nih.govjfda-online.com |
| PSA | Fatty acids, organic acids, sugars, pigments | Fish, Honey nih.govnih.gov |
| Magnesium Sulfate | Removal of excess water | General use in QuEChERS jfda-online.comnih.gov |
Protein Precipitation Strategies
For biological samples with high protein content, such as plasma or serum, protein precipitation is often the simplest and fastest sample preparation method. chromatographyonline.com This technique involves adding an organic solvent, typically acetonitrile, to the sample to denature and precipitate the proteins. chromatographyonline.com
The general procedure is as follows:
An aliquot of the plasma sample is mixed with the internal standard solution (containing this compound).
A volume of cold acetonitrile (often 3-4 times the sample volume) is added.
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
The clear supernatant is transferred and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
While fast, protein precipitation offers minimal clean-up, which can sometimes lead to more significant matrix effects compared to SPE or LLE. chromatographyonline.com However, the use of a co-eluting, stable isotope-labeled internal standard like this compound is crucial to compensate for these effects and ensure accurate quantification. scispace.com
Chromatographic Separation Parameter Optimization and Validation
The final step in the analytical workflow is the separation and detection of the target analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The optimization of chromatographic parameters is essential to achieve good peak shape, resolution from interfering peaks, and a short analysis time.
For sulfonamides, reversed-phase chromatography is the standard approach. A C18 column is commonly used, providing good retention and separation for this class of compounds. nih.govnih.gov
Table 4: Typical LC-MS/MS Parameters for Sulfaphenazole Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) | Provides efficient separation of sulfonamides. nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute the analytes from the reversed-phase column. |
| Flow Rate | 0.2-0.5 mL/min | Optimized for the specific column dimensions and particle size. |
| Gradient Elution | A programmed change in the mobile phase composition (e.g., from 5% to 95% B). | Allows for the separation of compounds with a range of polarities within a reasonable time. nih.gov |
| Injection Volume | 2-10 µL | A small volume is typically used to minimize matrix load on the column and ion source. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides readily form protonated molecules [M+H]+. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both sulfaphenazole and this compound. |
Method validation is performed to ensure the analytical method is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). rsc.orgnih.gov The use of this compound is integral to achieving the stringent requirements for these validation parameters, particularly for accuracy and precision, by effectively correcting for any analytical variability. scispace.com For example, a validated UPLC-MS/MS method for 68 antibiotics in fish, which included sulfonamides and used matrix-matched calibrations, reported excellent linearity (R² > 0.995), recoveries between 66.2–118.5%, and low LODs (0.08–1.46 μg/kg). nih.gov
Rigorous Method Validation and Performance Assessment with Sulfaphenazole D4 As a Standard
Evaluation of Analytical Method Specificity and Selectivity Using Sulfaphenazole-d4
Specificity and selectivity are fundamental parameters in method validation that demonstrate an assay's ability to measure the intended analyte accurately and without interference. Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or structurally similar compounds. loesungsfabrik.deeuropa.eu Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances within the complex biological matrix. rdmcdowall.come-b-f.eu
The use of this compound is critical in establishing both specificity and selectivity, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The validation process involves analyzing blank matrix samples (e.g., plasma, urine) from various sources to ensure that no endogenous components produce a signal at the retention time and mass transition of either the target analyte or this compound. nih.gov
Furthermore, samples are spiked with the analyte and potential interfering substances to challenge the method. The chromatographic separation must demonstrate baseline resolution between the analyte and any interfering peaks. waters.com this compound, as the internal standard, must also be free from any interference. nih.gov A specific and selective method will show no interfering peaks from the matrix or other compounds at the retention times corresponding to the analyte and the internal standard. nih.gov This ensures that the measured response is exclusively from the compound of interest, a prerequisite for accurate quantification.
Determination of Linearity, Dynamic Range, and Calibration Curve Characteristics
Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. The dynamic range is the concentration interval, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), where the method demonstrates acceptable linearity, accuracy, and precision. ut.eestackwave.com
In methods employing this compound, a fixed concentration of the internal standard is added to every calibration standard, quality control (QC) sample, and unknown sample. A calibration curve is then generated by plotting the peak area ratio of the analyte to this compound against the known concentration of the analyte in the calibration standards. researchgate.net This normalization corrects for variations in injection volume and instrument response.
The linearity of the method is typically evaluated by performing a linear regression analysis on the calibration curve data. researchgate.netresearchgate.net A high coefficient of determination (R²) value, generally greater than 0.99, indicates a strong linear relationship. researchgate.nethpst.cz The use of an isotopically labeled internal standard like this compound is known to improve the linearity and widen the dynamic range of an assay because the ratio of the analyte's signal to the internal standard's signal remains linear even if the individual signals may not be. ut.ee
Table 1: Example Calibration Curve Data Using this compound as an Internal Standard This table presents hypothetical data to illustrate the construction of a calibration curve where the analyte response is normalized against the constant response of the internal standard (IS), this compound.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Analyte/IS Peak Area Ratio |
|---|---|---|---|
| 1.0 (LLOQ) | 5,150 | 1,010,000 | 0.0051 |
| 2.5 | 12,800 | 1,025,000 | 0.0125 |
| 10 | 50,900 | 1,005,000 | 0.0507 |
| 50 | 254,000 | 998,000 | 0.2545 |
| 250 | 1,280,000 | 1,015,000 | 1.2611 |
| 500 (ULOQ) | 2,550,000 | 1,000,000 | 2.5500 |
Assessment of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov
While the LOD and LOQ are properties of the target analyte, the internal standard plays a crucial role in their reliable determination. The LLOQ is typically established as the lowest point on the calibration curve. researchgate.net For a concentration to be accepted as the LLOQ, the response of the analyte must be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 5 or 10, and the precision and accuracy must be within predefined limits (e.g., ±20%).
This compound ensures the stability and reliability of measurements at these low concentrations. The consistent response of the internal standard across all samples, including those at the LLOQ, confirms that the analytical system is performing correctly and that the quantification is sound. A robust and consistent signal from this compound at the analyte's LLOQ provides confidence in the reported low-level concentration data. researchgate.net
Table 2: Example LOD and LOQ Values for Analytes in Methods Validated with an Internal Standard This table shows representative LOD and LOQ values from published studies for various analytes, demonstrating the sensitivity achieved in methods that utilize internal standards for quantification. The values are for the target analytes.
| Analyte | Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Reference |
|---|---|---|---|---|
| Sulfonamides (various) | Chicken Muscle | 6.5 - 0.14 µg/kg | Not Specified | researchgate.net |
| Sulfonamides (various) | Fertilizers | 13.53 - 23.30 µg/kg | 26.02 - 40.38 µg/kg | nih.gov |
| Various Antibiotics | Porcine Oral Fluid | 1 - 5 µg/L | 2 - 10 µg/L | nih.gov |
| Multiple Antibiotics | Freshwater Fish | 0.08 - 1.46 µg/kg | 0.25 - 4.86 µg/kg | nih.gov |
| Sulfonamides (24 types) | Instant Pastries | 0.01 - 0.14 µg/kg | 0.02 - 0.45 µg/kg | nih.gov |
Precision and Accuracy Determination (Intra-assay and Inter-assay Variability)
Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). salimetrics.com Accuracy refers to the closeness of the mean test results to the true value, often expressed as a percentage of the nominal concentration. researchgate.net
Intra-assay (within-run) precision and accuracy are assessed by analyzing multiple replicates of QC samples at different concentrations in a single analytical run.
Inter-assay (between-run) precision and accuracy are determined by analyzing the same QC samples over several days or in different analytical runs. salimetrics.comnih.gov
This compound is instrumental in achieving high levels of precision and accuracy. By normalizing the analyte's response, it compensates for random and systematic errors that can occur during sample processing and analysis, such as minor pipetting inaccuracies or fluctuations in mass spectrometer performance. This normalization minimizes variability, leading to lower %CV values for precision and accuracy values closer to 100%. For example, studies using internal standards report excellent precision, with inter-batch CVs of less than 5.7%, and high accuracy, with deviations from the nominal value as low as -1.2% to 1.6%. nih.gov
Table 3: Representative Precision and Accuracy Data from Validated Methods This table compiles data from various studies to show typical precision (as %RSD or %CV) and accuracy results achieved in analytical methods using an internal standard.
| Parameter | Concentration Level | Value (%RSD or %Accuracy) | Reference |
|---|---|---|---|
| Intra-day Precision (%RSD) | Multiple Levels | < 9.7% | nih.gov |
| Inter-day Precision (%RSD) | Multiple Levels | < 12.8% | nih.gov |
| Intra-assay Precision (%CV) | Multiple Levels | < 11% | researchgate.net |
| Inter-assay Precision (%CV) | Multiple Levels | < 11% | researchgate.net |
| Inter-batch Precision (%CV) | QC Samples | ≤ 5.7% | nih.gov |
| Accuracy | Multiple Levels | 90.0% - 113% | researchgate.net |
| Accuracy | Multiple Levels | -1.8% to 9.60% deviation | researchgate.net |
| Inter-batch Accuracy | QC Samples | -1.2% to 1.6% deviation | nih.gov |
Evaluation of Extraction Recovery and Matrix Effects in Diverse Analytical Systems
Extraction recovery is the efficiency of the analyte's extraction from the sample matrix. The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer due to co-eluting substances from the sample matrix. core.ac.uk Both can significantly impact the accuracy and precision of a method.
This compound is the ideal tool for evaluating and compensating for these phenomena. It is added to the sample before the extraction process begins. acgpubs.org Because it is structurally almost identical to the unlabeled analyte, it behaves similarly during extraction and is subject to the same matrix effects.
Recovery: By comparing the response of this compound in a pre-extraction spiked sample to a post-extraction spiked sample, the efficiency of the extraction process can be determined.
Matrix Effect: By comparing the response of the internal standard in a post-extraction spiked sample to its response in a neat solvent, the degree of ion suppression or enhancement can be quantified. core.ac.uk
Crucially, the analyte-to-internal standard response ratio automatically corrects for both analyte loss during extraction and signal variations caused by the matrix. This correction is a major advantage of using a co-eluting, stable isotope-labeled internal standard, leading to more robust and reliable quantification across different lots of biological matrix. chromatographytoday.com
Table 4: Example Extraction Recovery and Matrix Effect Data This table shows typical recovery and matrix effect values from studies using internal standards, highlighting the effectiveness of the standards in complex matrices.
| Parameter | Matrix | Result | Reference |
|---|---|---|---|
| Extraction Recovery | Porcine Oral Fluid | 87.6% – 107% | nih.gov |
| Extraction Recovery | Human Urine | Average 91% | waters.com |
| Extraction Recovery | Freshwater Fish | 66.2% – 118.5% | nih.gov |
| Extraction Recovery | Instant Pastries | 67.6% – 103.8% | nih.gov |
| Extraction Recovery | Milk | 91% – 114% | acgpubs.org |
| Matrix Effect | Human Urine | 17.7% (vs. 25.3% for other methods) | waters.com |
| Matrix Effect | Freshwater Fish | 68.8% of analytes had weak effects | nih.gov |
Applications of Sulfaphenazole D4 in Mechanistic Biological and Environmental Research Methodologies
In Vitro Metabolism Studies Leveraging Sulfaphenazole-d4 for Pathway Elucidation
In vitro metabolism studies are fundamental to understanding how a chemical compound is processed by living organisms. These studies help in identifying metabolic pathways, potential drug-drug interactions, and the enzymes responsible for biotransformation. This compound is an indispensable component in these assays for the precise quantification of the parent compound, Sulfaphenazole (B1682705).
Isolated hepatic microsomes and cultured hepatocytes are the two most common in vitro systems used to simulate drug metabolism in the liver. Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. Hepatocytes, being intact liver cells, contain a full complement of both phase I and phase II metabolizing enzymes and cofactors, offering a more complete picture of metabolic pathways. scispace.com
In these experimental setups, Sulfaphenazole is incubated with either microsomes or hepatocytes to observe its metabolic fate. To ensure the accuracy of these experiments, this compound is added at a known, fixed concentration to each sample, including calibration standards and quality controls, prior to analysis. During sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), any loss of analyte (Sulfaphenazole) is mirrored by a proportional loss of the internal standard (this compound). By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation inconsistencies or instrument fluctuations are effectively nullified. This allows for the precise determination of the amount of Sulfaphenazole remaining at various time points, which is crucial for elucidating metabolic stability.
The primary goal of metabolism studies is to identify and quantify the metabolites formed from a parent drug. While this compound itself is used to track the parent compound, the principles of using deuterated standards are central to the entire process of metabolite analysis. The accurate quantification of the parent drug's depletion is the first step in understanding the scale of metabolite formation. researchgate.net
When Sulfaphenazole is metabolized, various hydroxylated or conjugated products can be formed. nih.gov The use of this compound as an internal standard allows for the construction of a reliable concentration-time curve for the parent compound. This information is vital for creating a complete mass balance assessment, where the amount of depleted parent drug should ideally correlate with the sum of the metabolites produced. High-resolution mass spectrometry can help in the structural elucidation of unknown metabolites, and once identified, their quantification can be achieved using the parent compound's calibration curve (semi-quantification) or, for greater accuracy, by synthesizing their own specific deuterated standards. The robust quantification of Sulfaphenazole, enabled by this compound, provides the essential baseline for all subsequent metabolite analysis. chemrxiv.org
Determining the kinetic parameters of enzyme-mediated reactions, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), is key to understanding an enzyme's efficiency in metabolizing a substrate. The turnover rate (k_cat), or the number of substrate molecules converted to product per enzyme molecule per unit of time, is a critical measure of catalytic activity. nih.gov
To calculate these parameters for the metabolism of Sulfaphenazole by a specific enzyme (e.g., CYP2C9, for which Sulfaphenazole is a known inhibitor and substrate), experiments are conducted with varying concentrations of Sulfaphenazole. nih.govnih.gov The rate of substrate depletion is measured over time. The accuracy of these measurements is paramount for reliable kinetic calculations. This compound is employed as an internal standard in the LC-MS/MS analysis to ensure that the measured concentrations of Sulfaphenazole are precise. This precision allows for the confident determination of reaction rates, which are then used to derive the K_m and V_max values, ultimately leading to an accurate assessment of the enzyme's turnover rate.
| Initial Sulfaphenazole Concentration (µM) | Initial Reaction Rate (µmol/min/mg protein) |
|---|---|
| 1.0 | 0.55 |
| 2.5 | 1.15 |
| 5.0 | 1.85 |
| 10.0 | 2.70 |
| 20.0 | 3.60 |
| 50.0 | 4.50 |
Analytical Support for Pharmacokinetic Methodologies in Non-Human Animal Models
Pharmacokinetic (PK) studies in non-human animal models are essential for determining how a substance is absorbed, distributed, metabolized, and excreted (ADME). These preclinical studies provide data necessary for predicting the substance's behavior in humans and for ensuring the safety of veterinary medicines.
The development of robust and validated bioanalytical methods is a prerequisite for any preclinical PK study. ajprd.comscispace.com These methods must be able to accurately measure the concentration of a drug and its metabolites in complex biological matrices such as blood, plasma, urine, and tissue homogenates. onlinepharmacytech.info
This compound is an ideal internal standard for developing such methods for Sulfaphenazole analysis. During method development, various parameters are optimized, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. researchgate.net Because this compound has virtually identical physicochemical properties to Sulfaphenazole, it co-behaves with the analyte during extraction and chromatography. However, it is easily differentiated by the mass spectrometer due to its higher mass. This allows it to compensate for matrix effects—the suppression or enhancement of ionization by co-eluting matrix components—and to correct for variability in extraction recovery, ensuring the method is accurate, precise, and reproducible across the entire concentration range. wjpps.com
A significant application of quantitative bioanalysis in animal models is the monitoring of veterinary drug residues in food-producing animals. nih.gov Regulatory agencies worldwide set Maximum Residue Limits (MRLs) for drugs used in livestock to ensure that animal-derived foods (e.g., meat, milk, eggs) are safe for human consumption. fao.orginchem.org
In studies designed to determine the depletion of Sulfaphenazole from animal tissues, such as in sheep, cattle, or poultry, this compound is the gold-standard internal standard for quantification. nih.govnih.gov A typical workflow involves collecting tissue samples at various time points after drug administration. A precise amount of this compound is added to each tissue sample before it is homogenized and extracted. The final extract is analyzed by LC-MS/MS, and the concentration of Sulfaphenazole is calculated from a calibration curve prepared in the same matrix. The use of the stable isotope-labeled internal standard ensures that the results are highly accurate, which is critical for determining withdrawal periods and for regulatory monitoring to ensure compliance with MRLs. fda.gov
| Tissue Type | Measured Sulfaphenazole Concentration (µg/kg) | Maximum Residue Limit (MRL) (µg/kg) | Compliance Status |
|---|---|---|---|
| Liver | 75.2 | 100 | Compliant |
| Kidney | 98.6 | 100 | Compliant |
| Muscle | 45.1 | 100 | Compliant |
| Fat | 22.8 | 100 | Compliant |
Investigation of Enzyme Inhibition and Drug-Drug Interaction Potential at the Mechanistic Level
This compound, a deuterated isotopologue of Sulfaphenazole, serves as a critical analytical tool in the mechanistic investigation of enzyme inhibition and drug-drug interactions. Its primary application is not as a therapeutic or inhibitory agent itself, but as an internal standard in quantitative bioanalytical assays, particularly those involving mass spectrometry. The stability of the deuterium (B1214612) labels and its near-identical physicochemical properties to the parent compound make it the ideal standard for accurately quantifying Sulfaphenazole in complex biological matrices.
Sulfaphenazole is a well-established potent and selective competitive inhibitor of the cytochrome P450 enzyme CYP2C9. researchgate.netmedchemexpress.comnih.gov This enzyme is crucial for the metabolism of numerous clinically significant drugs, and its inhibition can lead to serious drug-drug interactions. nih.gov Consequently, Sulfaphenazole is frequently used as a positive control inhibitor in in vitro assays designed to screen new chemical entities for their potential to inhibit CYP2C9. jddtonline.infosci-hub.se
In these assays, the role of this compound is to function as a stable isotope-labeled internal standard (SIL-IS). aptochem.comnih.gov When researchers aim to determine the half-maximal inhibitory concentration (IC50) of a test compound, or to confirm the inhibitory activity of the positive control (non-deuterated Sulfaphenazole), precise quantification is paramount. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for such quantification. jddtonline.info
By adding a known concentration of this compound to the assay samples (containing the unlabeled Sulfaphenazole) prior to analysis, any variability introduced during sample preparation, extraction, or the mass spectrometry ionization process can be normalized. aptochem.com The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass in the mass spectrometer. aptochem.com This isotope dilution mass spectrometry (IDMS) approach allows for highly accurate and precise determination of the concentration of Sulfaphenazole, ensuring the reliability of the generated inhibition data, such as IC50 values. jddtonline.infonih.gov
| Component | Function/Purpose | Example | Role of this compound |
|---|---|---|---|
| Enzyme Source | Provides the CYP2C9 enzyme for the metabolic reaction. | Human Liver Microsomes (HLM) | N/A |
| Probe Substrate | A compound specifically metabolized by CYP2C9, whose metabolite formation is measured. | Diclofenac | N/A |
| Positive Control Inhibitor | A known inhibitor used to validate the assay's sensitivity and performance. | Sulfaphenazole | Serves as the internal standard for the accurate quantification of the non-deuterated Sulfaphenazole. |
| Cofactor | Required for enzyme activity. | NADPH | N/A |
| Internal Standard | Enables accurate quantification of the analyte by correcting for analytical variability. | This compound | Added during sample workup to quantify Sulfaphenazole. A different deuterated standard (e.g., 4-OH-diclofenac-d4) would be used to quantify the metabolite. jddtonline.info |
The gold standard for quantifying substrates, metabolites, and inhibitors in enzyme kinetic and inhibition assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). jddtonline.infosci-hub.se This technique offers exceptional sensitivity and selectivity, allowing for the precise measurement of multiple analytes in a single run, even within complex biological matrices like human liver microsomes.
The general workflow for a CYP2C9 inhibition assay analysis using this compound is as follows:
Incubation: The enzyme source (HLM), probe substrate (e.g., diclofenac), and inhibitor (test compound or Sulfaphenazole) are incubated at 37°C.
Reaction Termination: The metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile (B52724). This step also serves to precipitate proteins. jddtonline.info
Addition of Internal Standard: A known amount of the stable isotope-labeled internal standard, such as this compound (to quantify Sulfaphenazole) or a deuterated metabolite standard (to quantify the product), is added to the mixture. jddtonline.info
Sample Cleanup: The samples are centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes and internal standard, is collected for analysis. jddtonline.info
LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. The liquid chromatography component separates the analytes based on their physicochemical properties. The tandem mass spectrometer then ionizes the compounds and measures the specific mass-to-charge ratio (m/z) for the parent ion and a specific fragment ion for each analyte and its corresponding internal standard. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and quantitative accuracy.
The ratio of the peak area of the analyte (e.g., Sulfaphenazole) to the peak area of the internal standard (this compound) is used to calculate the analyte's concentration. This ratio corrects for any loss of analyte during sample processing or fluctuations in instrument response, thereby ensuring the data's integrity. aptochem.comnih.gov
Assessment of Environmental Fate and Residue Analysis Methodologies in Various Matrices (e.g., Manure, Food Products)
The widespread use of sulfonamides in veterinary medicine raises concerns about their residues in the environment and food products of animal origin, such as meat, milk, and honey. researchgate.net These residues can enter the environment through the excretion of unmetabolized drugs in animal manure, which is then used as fertilizer. researchgate.net Monitoring these residues is essential for food safety and environmental protection.
The analysis of sulfonamides in complex matrices like manure and food is challenging due to the low concentration of the residues and the high potential for matrix interference. researchgate.netnih.gov To overcome these challenges, highly sensitive and robust analytical methods are required. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) is the preferred methodology for this purpose. nih.govacgpubs.org
In this context, this compound is the ideal internal standard for the quantitative analysis of Sulfaphenazole residues. Its use is critical for achieving the high accuracy and precision needed to meet regulatory limits. acgpubs.org The analytical process typically involves:
Sample Extraction: The initial step is to extract the sulfonamide residues from the solid or liquid matrix. Common techniques include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses an organic solvent like acetonitrile followed by salting out, or other forms of solid-liquid extraction. researchgate.netresearchgate.net this compound is added to the sample before extraction begins to account for any analyte loss during this and subsequent steps.
Sample Cleanup: The crude extract is often purified to remove interfering co-extracted compounds from the matrix. This can be achieved using techniques like dispersive solid-phase extraction (d-SPE) or cartridge-based solid-phase extraction (SPE). researchgate.net
LC-MS/MS Quantification: The cleaned extract is analyzed by LC-MS/MS. By comparing the signal of the endogenous Sulfaphenazole to the known concentration of added this compound, a precise and accurate quantification can be made, correcting for both extraction inefficiency and matrix-induced signal suppression or enhancement during ionization. nih.govresearchgate.net
The use of deuterated internal standards like this compound in these methods allows for reliable monitoring of sulfonamide levels, with high recovery rates and low limits of quantification (LOQ), often in the low µg/kg or ng/g range. researchgate.netnih.gov
| Matrix | Analytical Method | Key Performance Metrics | Reference |
|---|---|---|---|
| Honey | Isotope Dilution-LC-MS/MS | Recoveries: 95.9%–103.1%; LOQ: 0.6–1.5 µg·kg⁻¹ | nih.gov |
| Milk | Isotope Dilution-LC-MS/MS | Recoveries: 91%–114%; Relative Measurement Uncertainty: 7.5%–12.7% | acgpubs.org |
| Meat (Pork, Beef) | UPLC-MS/MS with Isotope Dilution | Recoveries: 67.8%–113.9%; Linearity (R²): 0.991–0.999 | researchgate.net |
| Livestock Manure | UPLC-MS/MS with Magnetic Carbon Nanotube Extraction | Recoveries: 89%–119%; LOQ: 1.0–3.0 µg/kg | researchgate.net |
| Fish Muscle | LC-MS/MS | Recoveries: 75%–94%; LOQ: < 4 µg/kg | jfda-online.com |
Future Prospects and Emerging Research Frontiers for Sulfaphenazole D4 Applications
Integration with High-Throughput Screening and Automation in Analytical Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery and involves the rapid assessment of large numbers of compounds. hudsonlabautomation.com The integration of automated systems, including robotic plate handlers and liquid handling systems, has revolutionized this process, enabling the screening of vast compound libraries with remarkable speed and precision. hudsonlabautomation.comugent.be In this automated environment, the reliability and accuracy of analytical measurements are paramount.
Sulfaphenazole-d4, as a stable isotope-labeled internal standard, is exceptionally well-suited for these automated platforms. nih.gov Its key advantage lies in its ability to mimic the analytical behavior of the parent compound, sulfaphenazole (B1682705), while being distinguishable by mass spectrometry. This property is crucial for correcting variations that can occur during sample preparation and analysis in a high-throughput setting. The use of deuterated standards improves the accuracy and sensitivity of quantification in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The future will likely see a broader integration of this compound and other deuterated compounds into fully automated HTS workflows. pharmaron.com These advanced systems are designed to handle all aspects of the screening process, from compound management to data analysis. ugent.be The inherent precision offered by stable isotope-labeled standards like this compound is critical for generating the high-quality, reproducible data required for hit identification and lead optimization in drug discovery.
Table 1: Key Features of High-Throughput Screening (HTS) Platforms
| Feature | Description | Relevance of this compound |
| Automation | Use of robotics for liquid handling, plate movement, and analysis. hudsonlabautomation.com | Ensures consistent and reproducible addition of the internal standard across thousands of samples. |
| Miniaturization | Use of microplates to reduce reagent consumption and increase throughput. hudsonlabautomation.com | The high sensitivity of detection with deuterated standards is beneficial in low-volume assays. |
| Data Handling | Automated software for data acquisition, analysis, and visualization. ugent.be | The distinct mass of this compound allows for straightforward automated quantification of the analyte. |
| Speed | Rapid processing of a large number of samples. hudsonlabautomation.com | The reliability of the internal standard minimizes the need for repeat analyses, thus maintaining high throughput. |
Contributions to Advanced Physiologically Based Pharmacokinetic (PBPK) Model Verification through Analytical Data
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. asm.org These models are constructed using a combination of in vitro data and physiological parameters. asm.org The verification and refinement of PBPK models are critically dependent on high-quality clinical and preclinical pharmacokinetic data. fda.gov
The precise and accurate quantification of drug concentrations in biological matrices is essential for this verification process. This is where this compound plays a vital role. By serving as an internal standard in bioanalytical methods, it enables the generation of robust pharmacokinetic data for its non-deuterated counterpart, sulfaphenazole, a known inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme. nih.govresearchgate.net This data is then used to build and validate PBPK models that can simulate drug-drug interactions involving CYP2C9. nih.govresearchgate.net
Future applications will see the analytical data generated using this compound contributing to the development of more sophisticated and predictive PBPK models. These models can be used to explore complex drug interaction scenarios and to support dose adjustments in specific patient populations, ultimately contributing to personalized medicine. dovepress.com The use of deuterated standards in pharmacokinetic studies is a key element in providing the reliable data needed for the validation of these increasingly complex models. nih.gov
Table 2: Role of Analytical Data in PBPK Model Verification
| PBPK Modeling Stage | Role of this compound Derived Data | Impact on Model |
| Model Development | Provides accurate concentration-time profiles of sulfaphenazole. nih.govresearchgate.net | Helps in the initial parameterization of the model, particularly for metabolic clearance. |
| Model Verification | Allows for direct comparison between simulated and observed pharmacokinetic profiles. fda.gov | Confirms the predictive performance of the model under various conditions. |
| Model Refinement | Highlights discrepancies between model predictions and experimental data, guiding model adjustments. fda.gov | Improves the accuracy and reliability of the PBPK model for future predictions. |
| Prediction of Drug Interactions | Used to validate the model's ability to predict the effect of sulfaphenazole on other drugs. nih.govresearchgate.net | Increases confidence in the model's ability to forecast clinically relevant drug interactions. |
Potential for Applications in Quantitative Proteomics and Metabolomics Research Leveraging Stable Isotopes
Quantitative proteomics and metabolomics are powerful disciplines that aim to comprehensively identify and quantify the proteins and metabolites within a biological system. thermofisher.comsigmaaldrich.com Stable isotope labeling is a cornerstone of these fields, enabling accurate relative and absolute quantification of thousands of molecules simultaneously. biosyn.comresearchgate.net Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in proteomics and the use of isotopically labeled standards in metabolomics have become indispensable research tools. creative-proteomics.comcreative-proteomics.com
While this compound is primarily used as an internal standard for drug quantification, the principles of stable isotope labeling that underpin its utility have broad applicability in proteomics and metabolomics. The use of deuterated compounds, in general, is a well-established practice in these 'omics' sciences. biosyn.com For instance, in metabolomics, deuterated standards are used to accurately quantify endogenous metabolites by correcting for matrix effects and variations in instrument response. researchgate.net
The future may hold more direct applications for compounds like this compound in these research areas. For example, in targeted metabolomics studies focusing on pathways involving sulfonamides or related structures, this compound could serve as an ideal internal standard. Furthermore, the development of new analytical strategies in proteomics, such as those targeting specific post-translational modifications, may benefit from the use of tailored stable isotope-labeled reagents. The overarching principle is that the precision afforded by stable isotopes is critical for the robust, quantitative data required in systems biology research.
Table 3: Applications of Stable Isotopes in 'Omics' Research
| 'Omics' Field | Application of Stable Isotopes | Potential Relevance of this compound |
| Quantitative Proteomics | Relative and absolute quantification of proteins (e.g., SILAC, iTRAQ). researchgate.netacs.org | While not directly used for protein labeling, the principles of its use as a standard are fundamental to quantitative methods. |
| Targeted Metabolomics | Accurate quantification of specific metabolites using labeled internal standards. sigmaaldrich.comresearchgate.net | Could serve as an internal standard for the quantification of sulfaphenazole or related metabolites in metabolic studies. |
| Metabolic Flux Analysis | Tracing the flow of atoms through metabolic pathways using labeled substrates. creative-proteomics.com | The stability of the deuterium (B1214612) label makes it suitable for long-term tracer studies. |
| Biomarker Discovery | Identification of differentially expressed proteins or metabolites between sample groups. researchgate.net | The high precision of quantification using labeled standards improves the reliability of biomarker discovery. |
Exploration of Novel Analytical Methodologies and Instrumentation for Deuterated Compounds
The analysis of deuterated compounds like this compound is predominantly carried out using mass spectrometry (MS) coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC). However, the field of analytical chemistry is continuously evolving, with the development of novel methodologies and instrumentation promising to enhance the analysis of stable isotope-labeled compounds.
One area of advancement is in high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, enabling the confident identification and differentiation of labeled and unlabeled compounds, even in complex biological matrices. rsc.org The development of new ionization techniques and mass analyzer technologies continues to push the boundaries of sensitivity and resolution.
Furthermore, innovative analytical approaches are being explored. For example, compound-specific isotope analysis (CSIA) is a powerful technique for elucidating the sources and transformation pathways of organic compounds. tandfonline.com While traditionally used in environmental sciences, its application in metabolism and pharmacokinetic studies is a growing area of interest. Additionally, techniques like molecular rotational resonance (MRR) spectroscopy are emerging as novel methods for the chiral analysis of deuterated molecules. marquette.edu
The future will likely see the application of these and other cutting-edge analytical technologies to the study of this compound and other deuterated compounds. These advancements will not only improve the accuracy and efficiency of existing applications but also open up new avenues of research that are currently not feasible with conventional methods.
Table 4: Emerging Analytical Techniques for Deuterated Compounds
| Analytical Technique | Principle | Potential Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling precise determination of isotopic enrichment. rsc.org | Improved accuracy in pharmacokinetic and metabolomic studies; structural confirmation of metabolites. |
| Compound-Specific Isotope Analysis (CSIA) | Measures the isotopic composition of individual compounds within a mixture. tandfonline.com | Could be used to trace the metabolic fate of sulfaphenazole with high precision. |
| Molecular Rotational Resonance (MRR) Spectroscopy | A gas-phase technique that provides unambiguous structural information, including isotopic substitution. marquette.edu | Could be used for detailed structural characterization and analysis of isotopic purity. |
| Advanced Chromatographic Separations | Development of new column chemistries and multidimensional chromatography for enhanced separation of complex mixtures. | Improved resolution from interfering substances in complex biological samples, leading to more accurate quantification. |
Q & A
Q. What is the primary application of Sulfaphenazole-d4 in experimental pharmacology?
this compound, a deuterated analog of sulfaphenazole, is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify sulfaphenazole in biological matrices. Its deuterated structure minimizes interference with the analyte, enabling precise calibration via isotopic peak differentiation. Methodologically, researchers spike known concentrations into samples, normalize ion ratios, and validate recovery rates (e.g., 95–105%) to ensure accuracy .
Q. How is this compound synthesized, and what critical steps ensure isotopic purity?
Synthesis typically involves isotopic exchange under controlled conditions (e.g., acid-catalyzed deuterium incorporation). For example, refluxing sulfaphenazole with deuterated solvents (e.g., D₂O) or using deuterated reagents replaces protons at specific sites. Post-synthesis, purity is confirmed via ¹H-NMR (absence of proton signals at deuterated positions) and high-resolution MS (mass shift +4 Da). Contaminants are removed using preparative HPLC with deuterium-compatible mobile phases .
Q. Which analytical techniques are essential for characterizing this compound in pharmacokinetic studies?
Key techniques include:
- LC-MS/MS : Quantification using multiple reaction monitoring (MRM) transitions specific to sulfaphenazole and its deuterated form.
- Isotopic purity assessment : Comparing the deuterium enrichment ratio (e.g., ≥98%) via mass isotopomer distribution analysis.
- Stability testing : Evaluating degradation under storage conditions (e.g., -80°C) to ensure reliability over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for sulfaphenazole using this compound?
Discrepancies in half-life or bioavailability often arise from matrix effects (e.g., plasma protein binding) or isotopic interference . To address this:
- Use matrix-matched calibration curves with this compound to correct for ionization suppression.
- Validate extraction efficiency via standard addition experiments in target matrices (e.g., liver homogenates).
- Compare results across multiple LC-MS platforms to identify instrument-specific biases .
Q. What experimental design considerations are critical for metabolic stability studies using this compound?
- Control variables : Incubation temperature (37°C), pH (7.4), and hepatocyte viability (>85%).
- Time-course sampling : Collect data at 0, 15, 30, 60, and 120 minutes to model first-order decay kinetics.
- Deuterium retention check : Monitor potential isotope effects (e.g., altered CYP2C9 binding) via parallel assays with non-deuterated sulfaphenazole .
Q. How can researchers optimize LC-MS parameters to distinguish this compound from endogenous metabolites?
- Chromatographic separation : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water to resolve co-eluting species.
- MS optimization : Set collision energy to maximize fragmentation of the parent ion (e.g., m/z 267 → 156 for sulfaphenazole vs. m/z 271 → 160 for this compound).
- Data-independent acquisition (DIA) : Employ SWATH® to capture all MS² spectra, reducing false negatives in complex samples .
Q. What statistical methods are recommended for analyzing dose-response data involving this compound?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values.
- Error propagation : Use Monte Carlo simulations to account for uncertainties in deuterated standard concentrations.
- ANOVA with post-hoc tests : Compare metabolic stability across tissue types (e.g., liver vs. kidney microsomes) .
Methodological Challenges & Solutions
Q. How to address low recovery rates of this compound in solid-phase extraction (SPE)?
- Optimize SPE sorbents : Use mixed-mode (C18 + ion-exchange) cartridges for polar metabolites.
- Adjust pH : Acidify samples (pH 3–4) to enhance sulfaphenazole retention.
- Internal standard correction : Normalize recovery using a structurally similar deuterated compound (e.g., sulfamethoxazole-d4) .
Q. What strategies mitigate deuterium loss during long-term storage of this compound?
- Storage conditions : Aliquot in amber vials under inert gas (N₂) at -80°C to prevent hydrolysis.
- Regular QC checks : Perform monthly LC-MS analysis to monitor deuterium content.
- Use stabilizers : Add 0.1% ascorbic acid to aqueous solutions to reduce oxidative degradation .
Data Interpretation & Reporting
Q. How should researchers document isotopic purity in publications?
Include:
- ¹H-NMR spectra : Highlight the absence of proton signals at deuterated positions.
- Isotopic enrichment data : Report as a percentage (e.g., 99.2% ± 0.5%) with measurement methodology.
- Batch-specific certificates : Reference supplier documentation if commercially sourced .
Q. What are best practices for validating this compound-based assays in regulatory submissions?
Follow ICH M10 guidelines :
- Linearity : R² ≥ 0.99 over the therapeutic range (1–1000 ng/mL).
- Precision : ≤15% CV for intra-/inter-day replicates.
- Cross-validation : Compare results with a non-deuterated internal standard to confirm absence of isotopic interference .
Ethical & Reproducibility Considerations
Q. How to ensure reproducibility in multi-center studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
